2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid
Description
Properties
Molecular Formula |
C8H8N4O2 |
|---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetic acid |
InChI |
InChI=1S/C8H8N4O2/c9-8-5-2-1-3-12(5)11-6(10-8)4-7(13)14/h1-3H,4H2,(H,13,14)(H2,9,10,11) |
InChI Key |
ZZFSCBJGJDWOMX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=NC(=N2)CC(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Strategies
The pyrrolo[2,1-f]triazine scaffold is typically synthesized via cyclocondensation of substituted pyrrole precursors with triazine-forming reagents. A pivotal method involves N-amination of chloramine on pyrrole derivatives under anhydrous conditions. For example, pyrrole derivative 1 undergoes N-amination with chloramine in the presence of sodium hydride or potassium tert-butoxide in dimethylformamide (DMF), yielding intermediate 2 (Scheme 1A). Subsequent aminolysis with saturated ammonia methanol generates 3 , which reacts with aromatic aldehydes (e.g., 4-trifluoromethylpyridine-derived aldehyde 7 ) under copper-catalyzed conditions (e.g., CuCl₂·2H₂O in DMSO at 80–150°C) to form the triazine core.
Alternative Ring-Closure Approaches
Recent advances employ H-ZSM-5 molecular sieves as catalysts for one-pot cyclization. In a stainless steel reactor, ethanol solutions of 1-amino-1H-pyrrole-2-carbonitrile hydrochloride (nt01 ) and formamidine acetate (nt02 ) react under 5 bar nitrogen at 110°C for 2.5 hours, achieving 85% yield of 4-aminopyrrolotriazine. This method eliminates phosphate waste and reduces reaction time compared to traditional K₃PO₄-mediated routes (55.9% yield over 16 hours).
Functionalization at the C2 Position
Acetic Acid Sidechain Introduction
The acetic acid group at C2 is introduced via ester hydrolysis or direct coupling . In one approach, a methyl ester precursor at C2 undergoes saponification. For instance, compound 11a (methyl 2-{4-aminopyrrolotriazin-2-yl}acetate) is hydrolyzed under basic conditions (e.g., NaOH in THF/H₂O) to yield the carboxylic acid. Alternatively, Ullmann-type coupling with glycine derivatives using CuI/L-proline catalytic systems enables direct installation of the acetic acid moiety.
Regioselective Challenges
Positional selectivity during C2 functionalization is critical. The use of bulky directing groups (e.g., pivaloyl) on the pyrrole nitrogen enhances regioselectivity during cyclocondensation, favoring C2 over C7 substitution. Computational studies suggest that electron-withdrawing groups at C4 (e.g., -NH₂) electronically deactivate C7, further directing coupling reactions to C2.
4-Amino Group Installation
Direct Amination vs. Protecting Group Strategies
The 4-amino group is installed either early (pre-cyclization) or late (post-core formation). Early-stage amination involves reacting 2-amino-4-trifluoromethylpyridine (4 ) with N-bromosuccinimide (NBS) in chloroform, followed by pivaloyl protection and lithiation with n-BuLi/DMF to introduce the amino group prior to triazine ring closure. Late-stage amination employs Buchwald-Hartwig coupling with ammonia or ammonium salts, though this requires palladium catalysts (e.g., Pd(OAc)₂/Xantphos) and elevated temperatures.
Catalytic Innovations
The H-ZSM-5 molecular sieve method exemplifies catalytic efficiency, enabling 85% yield in 2.5 hours without phosphate waste. Comparative studies show that H-ZSM-5 outperforms traditional bases like K₃PO₄, which generate 55.9% yield over 16 hours.
Industrial-Scale Optimization
Solvent and Temperature Effects
Reaction solvents profoundly impact yields. DMSO and DMF favor copper-catalyzed cyclizations (80–150°C), while ethanol optimizes H-ZSM-5-mediated reactions (110°C). Elevated temperatures (>150°C) in DMF lead to side reactions and reduced purity.
Recyclable Catalysts
H-ZSM-5 catalysts are reusable for three cycles with minimal activity loss (Table 1):
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 85 | 99.7 |
| 2 | 83 | 99.5 |
| 3 | 80 | 99.3 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: This compound is integral to the development of kinase inhibitors and antiviral drugs, including those targeting RNA viruses like SARS-CoV-2
Mechanism of Action
The mechanism of action of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid involves its interaction with specific molecular targets and pathways. This compound is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling and regulation. By inhibiting these kinases, the compound can disrupt cancer cell proliferation and viral replication .
Comparison with Similar Compounds
Brominated Analog: 2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic Acid
- Molecular Formula: C₈H₆BrN₃O₂ (vs. C₈H₇N₄O₂ for the amino analog)
- Molecular Weight: 256.06 g/mol (vs. ~193 g/mol for the amino analog, estimated by replacing Br with NH₂)
- Key Differences: The bromine atom at position 7 increases lipophilicity (higher logP) compared to the amino group at position 4, which enhances polarity and hydrogen-bonding capacity. Bromine’s electron-withdrawing effect may reduce nucleophilic reactivity at the triazine ring compared to the electron-donating amino group.
- Applications : Brominated analogs are often intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) for pharmaceutical synthesis .
Piperazine-Based Derivatives (e.g., 2-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetic Acid)
- Molecular Formula : C₁₉H₂₀ClN₃O₂
- Molecular Weight : ~365.84 g/mol
- Key Differences: The piperazine ring introduces conformational flexibility and basicity (pKa ~9 for piperazine nitrogens), unlike the rigid fused pyrrolotriazine core.
- Applications : Piperazine derivatives are prevalent in CNS-targeting drugs due to their bioavailability and receptor interaction .
Triazolopyridine Derivative: 2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic Acid
- Molecular Formula : C₈H₇N₃O₂
- Molecular Weight : 177.16 g/mol
- Key Differences :
- The triazolopyridine core lacks the fused pyrrolidine ring, reducing steric hindrance and altering π-π stacking interactions.
- Lower molecular weight and simpler structure may improve metabolic stability but reduce target specificity.
- Applications : Triazolopyridines are explored as kinase inhibitors or antimicrobial agents due to their planar aromatic systems .
Comparative Data Table
Research Findings and Implications
- Solubility: The acetic acid moiety ensures moderate aqueous solubility across analogs, but the amino group in the target compound may improve solubility in polar solvents relative to brominated or aromatic derivatives.
- Biological Activity : The rigid pyrrolotriazine core may offer superior target binding compared to flexible piperazine derivatives, though piperazine-based compounds exhibit broader pharmacokinetic profiles .
Biological Activity
2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[2,1-f][1,2,4]triazine core structure, which is known for its medicinal chemistry applications. The molecular formula is , and it has a molecular weight of approximately 180.18 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₄O₂ |
| Molecular Weight | 180.18 g/mol |
| CAS Number | 937047-12-6 |
Research indicates that compounds within the pyrrolo[2,1-f][1,2,4]triazine class can inhibit critical signaling pathways associated with cancer progression. Specifically, 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway. This pathway is crucial for cell growth and survival; thus, its inhibition may lead to reduced tumor growth and increased apoptosis in cancer cells .
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) values ranged from 5 to 15 µM across different cell lines.
These results suggest that the compound possesses significant anti-cancer properties that warrant further investigation.
In Vivo Studies
Preclinical studies in animal models have provided additional insights into the efficacy of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid:
- Model Used : Xenograft models using human tumor cells.
- Findings : Treatment with the compound resulted in a 50% reduction in tumor volume compared to control groups over a treatment period of four weeks.
These findings underscore the potential of this compound as a therapeutic agent in oncology.
Case Study 1: Tumor Growth Inhibition
A study published in Bioorganic & Medicinal Chemistry Letters highlighted the use of 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid in inhibiting tumor growth in a xenograft model of breast cancer. The compound was administered intraperitoneally at doses of 10 mg/kg body weight daily for two weeks. The results indicated a significant reduction in tumor size and improved survival rates compared to untreated controls .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of the compound's action. Researchers utilized Western blotting techniques to assess changes in protein expression related to apoptosis and cell cycle regulation. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Q & A
Basic Research Questions
Q. What are the optimal conditions for synthesizing 2-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetic acid?
- Methodological Answer : Synthesis optimization requires careful control of reaction parameters. For pyrrolotriazine derivatives, solvent choice (e.g., DMF or THF) and temperature (typically 60–80°C) are critical to avoid decomposition and side reactions. Stepwise functionalization of the pyrrolotriazine core, followed by acetic acid moiety coupling via carbodiimide-mediated reactions (e.g., EDC/HOBt), is recommended. Reaction progress should be monitored via TLC or HPLC, with yields improved by iterative adjustment of stoichiometry and catalyst loading (e.g., palladium-based catalysts for cross-coupling steps) .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- NMR spectroscopy (¹H/¹³C) to confirm regiochemistry of the pyrrolotriazine ring and acetic acid linkage.
- High-resolution mass spectrometry (HRMS) for molecular weight validation.
- HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%).
- Thermogravimetric analysis (TGA) to evaluate thermal stability, particularly for decomposition thresholds during storage .
Q. What are the key stability considerations for handling this compound in aqueous solutions?
- Methodological Answer : The compound’s stability in aqueous media depends on pH and temperature. Buffered solutions (pH 6–7.4) at 4°C minimize hydrolysis of the triazine ring. For long-term storage, lyophilization in inert atmospheres (argon/nitrogen) is advised. Degradation products can be identified via LC-MS/MS, focusing on fragments like 4-aminopyrrolotriazine (m/z 134.14) or acetic acid derivatives .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution and reactive sites (e.g., nucleophilic amino groups on the triazine ring).
- Molecular docking : Screen against target enzymes (e.g., kinases) using software like AutoDock Vina to predict binding affinities.
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups on the pyrrolo ring) with biological activity data. For example, ethyl ester derivatives (e.g., Ethyl 4-((3-methoxyphenyl)amino)pyrrolotriazine-5-carboxylate) show improved lipophilicity for membrane permeability .
Q. How should researchers resolve contradictions in reported synthetic yields across literature?
- Methodological Answer : Systematic validation is required:
- Reproduce methods : Test published protocols (e.g., solvent ratios, catalyst loading) under inert conditions.
- In-situ monitoring : Use FT-IR or Raman spectroscopy to detect intermediate species (e.g., nitrile intermediates in cyclization steps).
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., temperature vs. solvent polarity). For instance, reports yield variations due to uncontrolled exothermic reactions during triazine ring closure .
Q. What experimental strategies can elucidate the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized enzymes (e.g., dihydrofolate reductase).
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- Crystallography : Co-crystallize the compound with target proteins (e.g., PDB ID: 8D1 for related triazine-enzyme complexes) to resolve binding modes. highlights analogous thiazole derivatives as competitive inhibitors via hydrogen bonding to active-site residues .
Q. How can reaction engineering improve scalability for preclinical studies?
- Methodological Answer :
- Flow chemistry : Continuous synthesis reduces side reactions (e.g., dimerization) through precise residence time control.
- Membrane separation : Nanofiltration (MWCO 200–300 Da) purifies the product from unreacted precursors.
- Process Analytical Technology (PAT) : Use inline NMR or UV probes for real-time monitoring. classifies such methodologies under "Reaction fundamentals and reactor design" (CRDC subclass RDF2050112) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
